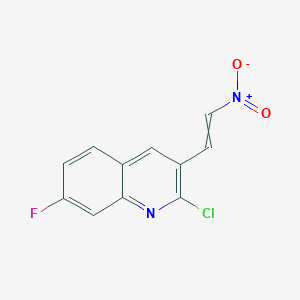
2-Ethenylpropane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenylpropane-1,3-diol: is an organic compound with the molecular formula C5H10O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone with an ethenyl group (-CH=CH2) at the second carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenylpropane-1,3-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. For instance, the reaction of an alkene with osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield the desired diol . Another method involves the hydroboration-oxidation of alkenes, where the alkene is first treated with borane (BH3) and then oxidized with hydrogen peroxide (H2O2) in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. One such method is the catalytic hydrogenation of acrolein (CH2=CHCHO) followed by hydrolysis. This process is efficient and can be scaled up for commercial production .
化学反应分析
Types of Reactions: 2-Ethenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in ether.
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Alkyl halides, ethers.
科学研究应用
Chemistry: 2-Ethenylpropane-1,3-diol is used as a building block in organic synthesis. It can be used to synthesize various polymers and copolymers, which have applications in coatings, adhesives, and sealants .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme-catalyzed reactions involving diols .
Industry: Industrially, this compound is used in the production of polyesters and polyurethanes. These materials are used in the manufacture of plastics, foams, and fibers .
作用机制
The mechanism of action of 2-ethenylpropane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, making the compound a good candidate for use as a solvent or reactant in chemical reactions. The ethenyl group can undergo polymerization reactions, leading to the formation of long-chain polymers .
相似化合物的比较
1,3-Propanediol: Similar to 2-ethenylpropane-1,3-diol but lacks the ethenyl group.
2-Ethyl-1,3-propanediol: Similar structure but with an ethyl group instead of an ethenyl group.
1,2-Ethanediol (Ethylene Glycol): A simpler diol with two hydroxyl groups on adjacent carbons.
Uniqueness: this compound is unique due to the presence of both hydroxyl and ethenyl groups, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
属性
CAS 编号 |
922167-76-8 |
|---|---|
分子式 |
C5H10O2 |
分子量 |
102.13 g/mol |
IUPAC 名称 |
2-ethenylpropane-1,3-diol |
InChI |
InChI=1S/C5H10O2/c1-2-5(3-6)4-7/h2,5-7H,1,3-4H2 |
InChI 键 |
MFTUNRMUCZGYSG-UHFFFAOYSA-N |
规范 SMILES |
C=CC(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


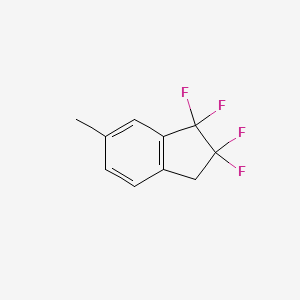
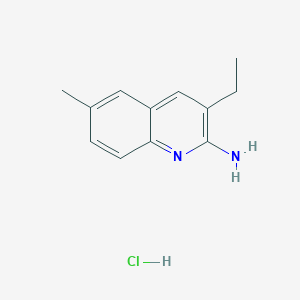
![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)

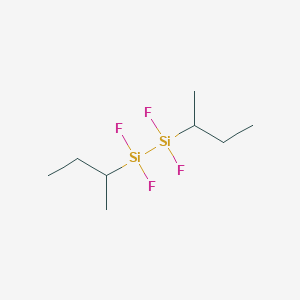
![(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone](/img/structure/B12625535.png)
![1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12625543.png)

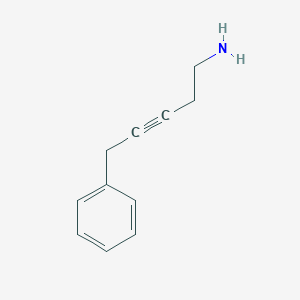
![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12625558.png)
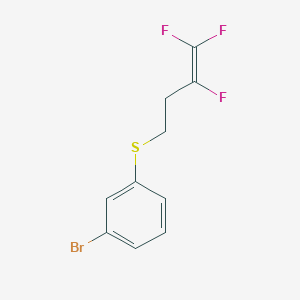
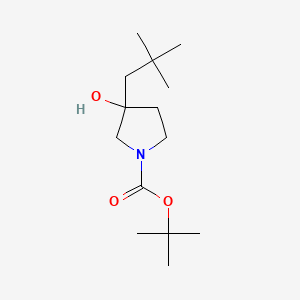
![(2R)-[(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)amino](phenyl)ethanoic acid](/img/structure/B12625587.png)
